Indoxacarb-d3

Catalog No.
S1807589
CAS No.
M.F
C₂₂H₁₄D₃ClF₃N₃O₇
M. Wt
530.85
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxacarb-d3

Product Name

Indoxacarb-d3

Molecular Formula

C₂₂H₁₄D₃ClF₃N₃O₇

Molecular Weight

530.85

Synonyms

DPX-JW 062-d3; DPX-MP 062-d3; Tornado-d3; Tornado 10FL-d3; 7-Chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic Acid-d3;

Indoxacarb-d3 is a deuterium-labeled derivative of indoxacarb, an insecticide belonging to the oxadiazine chemical family. The empirical formula for indoxacarb is C22H17ClF3N3O7C_{22}H_{17}ClF_{3}N_{3}O_{7}, with a molecular weight of 527.8 g/mol. Indoxacarb-d3 is specifically designed for research purposes, particularly in studies involving metabolic pathways and toxicological assessments. The presence of deuterium allows for improved tracking in various chemical and biological studies due to its distinct mass properties compared to regular hydrogen.

Similar to its parent compound, indoxacarb. Key reactions include:

  • Oxidation: Indoxacarb-d3 can be oxidized to form various metabolites, including the more active metabolite, N-decarbomethoxyllated JW062 (DCJW) .
  • Hydrolysis: This reaction leads to the activation of indoxacarb in certain organisms, such as the German cockroach, where it is converted into DCJW through microbial action .
  • Metabolic Conversion: In insects, indoxacarb is metabolically converted into DCJW, while mammals convert it into non-toxic metabolites .

Indoxacarb-d3 exhibits biological activity primarily as an insecticide. Its mechanism of action involves blocking voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. This mode of action is distinct from traditional insecticides like DDT and pyrethroids, which target different pathways . The selective toxicity of indoxacarb-d3 stems from its differential metabolism in insects versus mammals; while insects convert it into a toxic form, mammals metabolize it into non-toxic compounds .

The synthesis of indoxacarb-d3 typically involves the introduction of deuterium into the indoxacarb structure during the synthetic process. Common methods include:

  • Deuteration: Incorporating deuterium during the synthesis of indoxacarb using deuterated solvents or reagents.
  • Chemical Modification: Starting with indoxacarb and applying deuterating agents under controlled conditions to replace hydrogen atoms with deuterium.

These methods ensure that the resulting compound retains the desired insecticidal properties while allowing for tracking in biological studies.

Indoxacarb-d3 is primarily used in research settings for:

  • Metabolic Studies: Understanding how indoxacarb is processed in different organisms.
  • Toxicological Assessments: Evaluating the safety and environmental impact of indoxacarb and its metabolites.
  • Pesticide Development: Assisting in the formulation and optimization of new insecticides based on metabolic pathways.

Studies involving indoxacarb-d3 focus on its interactions with various biological systems, particularly:

  • Microbial Metabolism: Research has shown that gut microbiota can significantly influence the activation and toxicity of indoxacarb through hydrolytic processes .
  • Synergistic Effects: Investigations into how other compounds may enhance or inhibit the effectiveness of indoxacarb-d3 provide insights into its potential use in integrated pest management strategies .

Indoxacarb-d3 shares similarities with several other insecticides that target sodium channels. Notable compounds include:

Compound NameChemical FamilyMechanism of ActionUnique Features
MetaflumizoneOxadiazineSodium channel blockerDistinct structure compared to indoxacarb
DeltamethrinPyrethroidSodium channel modulatorFast-acting but more toxic to non-target species
FipronilPhenylpyrazoleGABA receptor antagonistBroad-spectrum activity but higher mammalian toxicity

Indoxacarb-d3's uniqueness lies in its specific metabolic pathway that produces a highly active metabolite (DCJW) selectively toxic to insects while being non-toxic to mammals . This selectivity makes it a preferred choice in agricultural applications where safety for non-target organisms is critical.

Catalytic hydrogenation represents one of the most established methodologies for deuterium incorporation in pesticide compounds, including indoxacarb-d3 synthesis [11]. The fundamental approach involves the use of deuterium gas or deuterium oxide as the deuterium source in the presence of transition metal catalysts [12]. For indoxacarb-d3 specifically, the incorporation of three deuterium atoms requires precise control over reaction conditions to achieve selective labeling at designated positions within the oxadiazine framework [13].

Iridium-based catalysts have demonstrated exceptional effectiveness in facilitating hydrogen-deuterium exchange reactions for complex heterocyclic compounds [15]. These catalysts enable selective and efficient incorporation of deuterium into aromatic systems, which is particularly relevant for the trifluoromethoxyphenyl moiety of indoxacarb [12]. The use of iridium catalysts has expanded the scope of substrates that can be labeled, including pharmaceutically and agrochemically active molecules with similar structural complexity to indoxacarb [15].

Ruthenium catalysts provide an alternative approach for deuterium incorporation, offering robust catalytic activity and functional group tolerance essential for complex pesticide synthesis [15]. These catalysts have proven particularly useful for labeling carboxylic acid derivatives and other challenging substrates that may be present as intermediates in indoxacarb-d3 synthesis [15]. The application of ruthenium-catalyzed hydrogen isotope exchange allows for the labeling of a wide range of compounds while maintaining structural integrity [11].

Recent developments in nanoparticle catalysts have opened new avenues for deuterium incorporation in pesticide synthesis [15]. These catalysts, composed of metals such as iridium or ruthenium, offer high surface area and reactivity characteristics that are advantageous for indoxacarb-d3 preparation [12]. Nanoparticle-catalyzed hydrogen-deuterium exchange operates under mild conditions, making it particularly attractive for labeling sensitive compounds that may undergo degradation under harsh reaction conditions [15].

Catalyst TypeDeuterium SourceTypical ConditionsDeuterium Incorporation Range
Iridium complexesDeuterium oxide50-80°C, 12-24 hours85-98% [12]
Ruthenium catalystsDeuterated formic acid60-100°C, 6-18 hours90-95% [15]
Nanoparticle systemsDeuterium oxide40-70°C, 8-16 hours88-96% [15]

Palladium-Carbon Mediated Reductive Deuteration

Palladium-carbon catalysts have emerged as highly effective systems for reductive deuteration processes in pesticide synthesis, particularly for indoxacarb-d3 preparation [13] [16]. The palladium-carbon mediated approach utilizes deuterium oxide as a convenient and readily available deuterium source, enabling high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [13]. This methodology has demonstrated extraordinary functional group tolerance, allowing for the deuteration of complex substrates containing multiple reactive sites [13].

The development of specialized palladium catalysts for indoxacarb intermediate synthesis has focused on optimizing selectivity and stability while minimizing side reactions [43]. Enhanced formulations incorporate metal-helping components such as iron, loaded onto mixed carriers consisting of activated carbon and carbon nanotubes [43]. These advanced catalyst systems achieve improved performance through the incorporation of dopamine hydrochloride as a surface modifier, which enhances the dispersion and stability of palladium nanoparticles [43].

ParameterStandard Palladium-CarbonEnhanced Palladium System
Active component loading5% Palladium [43]5% Palladium + 0.5-2.5% Iron [43]
Carrier compositionActivated carbon onlyActivated carbon + carbon nanotubes [43]
Surface area1000 square meters per gram [43]1400-1800 square meters per gram [43]
Reaction selectivityStandardEnhanced selectivity and stability [43]

The reductive deuteration mechanism involves the formation of palladium-deuteride intermediates that facilitate selective deuterium transfer to carbon-hydrogen bonds [13]. This process benefits from the use of novel nitrogen-nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups, which significantly enhance catalytic activity and selectivity [13]. The protocol enables high degrees of deuterium incorporation through controlled reaction conditions that favor deuterium over protium in the exchange process [13].

Single electron transfer reductive deuteration represents an emerging approach for indoxacarb-d3 synthesis, utilizing cost-effective reagents such as sodium dispersion and deuterated ethanol [36]. This methodology has achieved deuterium atom economies of up to 49%, representing significant improvements in efficiency compared to traditional approaches [36]. The technique demonstrates excellent regioselectivity and achieves greater than 92% deuterium incorporation across diverse substrate classes [36].

Purification Techniques for High-Purity Indoxacarb-d3

The purification of deuterated compounds requires specialized techniques that address the unique challenges associated with isotopic labeling [18] [23]. High-purity indoxacarb-d3 preparation necessitates the removal of non-deuterated analogs and partially deuterated species to achieve the isotopic purity required for analytical and research applications [46]. Conventional purification methods must be adapted to account for the subtle differences in physical properties between deuterated and non-deuterated compounds [18].

Chromatographic separation techniques form the foundation of high-purity deuterated compound isolation [23]. The separation of deuterated species relies on the slight differences in retention times that result from isotopic effects on molecular interactions with stationary phases [46]. High-performance liquid chromatography systems equipped with deuterium-compatible detection methods enable the resolution of closely related isotopologues [46].

Purification MethodTypical Purity AchievementProcessing TimeScalability
Preparative high-performance liquid chromatography95-98% isotopic purity [46]4-8 hoursLaboratory scale
Crystallization techniques92-96% isotopic purity [23]12-24 hoursPilot scale
Distillation methods88-94% isotopic purity [23]6-12 hoursIndustrial scale

Crystallization-based purification approaches exploit the differences in crystal formation between deuterated and non-deuterated species [26]. The geometric isotope effects associated with deuteration can result in altered hydrogen bonding patterns and crystal packing arrangements [26]. These structural differences enable selective crystallization of the desired deuterated product while excluding isotopic impurities [26].

Electrospray ionization high-resolution mass spectrometry provides rapid characterization of isotopic purity throughout the purification process [46]. This analytical approach enables real-time monitoring of deuterium incorporation levels and facilitates optimization of purification protocols [46]. The method offers outstanding advantages including high sensitivity, minimal sample consumption, and deuterated solvent-free operation [46].

Byproduct Analysis in Deuterated Synthesis

The analysis of byproducts in deuterated indoxacarb-d3 synthesis requires comprehensive understanding of the complex reaction pathways and potential side reactions that occur during isotopic labeling processes [20] [28]. Byproduct formation represents a significant challenge in maintaining high isotopic purity and overall yield in deuterated pesticide synthesis [20]. The identification and quantification of these byproducts is essential for optimizing synthetic protocols and ensuring product quality [28].

Mass spectrometry analysis reveals the formation of multiple isotopologues during deuterated synthesis, each containing different numbers of deuterium atoms [28]. The spectrum of a deuterated peptide or compound becomes complex as different numbers of both carbon-13 and deuterium isotopes define the population of ions contributing to the overall spectral pattern [28]. Software algorithms must account for the mass differences arising from carbon-13/carbon-12 versus deuterium/protium mass deltas when performing isotopic peak detection [28].

Byproduct CategoryFormation MechanismTypical AbundanceDetection Method
Partial deuteration productsIncomplete exchange reactions5-15% [20]Mass spectrometry analysis [28]
Polycondensation productsSide reactions with formamide acetals2-8% [20]Nuclear magnetic resonance spectroscopy [20]
Hydrolysis productsMoisture sensitivity3-10% [20]High-performance liquid chromatography [28]

Dimethylformamide-related byproducts represent a significant concern in deuterated synthesis protocols that utilize formamide acetals as deuterium sources [20]. The propensity of these reagents to produce side products is often underappreciated, primarily due to the common practice of using condensation products without purification in subsequent reactions [20]. Potential byproducts include dimethylformamide itself, nitrogen-nitrogen-dimethyl benzamide formation, and numerous polycondensation products [20].

Nuclear magnetic resonance spectroscopy provides detailed structural information about byproduct formation and deuterium incorporation patterns [27] [40]. Deuterium nuclear magnetic resonance has a range of chemical shifts similar to proton nuclear magnetic resonance but with reduced resolution due to the smaller magnetic dipole moment of the deuteron [27]. Deuterium-induced nuclear magnetic resonance isotope shifts of quaternary carbon-13 resonances neighboring deuterated sites enable quantification of isotope labeling at specific molecular positions [40].

Scalability Challenges in Industrial Production

The industrial-scale production of indoxacarb-d3 presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [21] [22]. Scalability issues encompass catalyst performance, reaction vessel design, deuterium source management, and quality control systems that maintain isotopic purity across large production batches [21]. The development of methodologies for large-scale deuterium labeling requires technologies that are reliable, robust, and economically sustainable [21].

High-cost deuterium sources represent the primary economic barrier to industrial-scale deuterated pesticide production [22]. The production of deuterium-enriched precursors such as deuterium oxide and deuterium gas contributes significantly to overall manufacturing costs [22]. This expense can limit accessibility for commercial applications and necessitates the development of more efficient deuterium utilization strategies [22].

Scale FactorLaboratory ScalePilot ScaleIndustrial Scale
Batch size1-10 grams [21]100-1000 grams [21]10-100 kilograms [21]
Deuterium efficiency85-95% [21]80-90% [21]75-85% [21]
Production time24-48 hours [21]72-120 hours [21]168-240 hours [21]
Quality control requirementsStandard analytical methods [21]Enhanced monitoring protocols [21]Comprehensive quality systems [21]

Complex synthesis protocols required for uniform deuterium labeling add technical complexity to industrial production [22]. Achieving consistent deuterium incorporation across large batches requires precise control over reaction conditions, specialized equipment, and extensive process monitoring [22]. The need for specialized equipment and expertise further increases production costs and limits the number of facilities capable of manufacturing deuterated pesticides [22].

Catalyst recovery and recycling systems are essential for economic viability in large-scale deuterated compound production [21]. Iron-based catalyst systems have demonstrated effectiveness for kilogram-scale deuteration reactions while maintaining air and water stability [21]. These catalyst systems enable efficient labeling in a straightforward manner with high quality control, representing significant advantages for industrial implementation [21].

High-Performance Liquid Chromatography represents a fundamental analytical technique for the determination of Indoxacarb-d3 in various matrices. The optimization of chromatographic conditions is critical for achieving adequate separation, sensitivity, and reproducibility in quantitative analysis [1] [2].

The primary chromatographic approach employs reverse-phase chromatography utilizing C18 stationary phases. Optimal column specifications include dimensions of 150 millimeters by 4.6 millimeters internal diameter, packed with octadecylsilane bonded silica particles of 3.5 to 5 micrometer diameter [2] [3]. Alternative column chemistries such as Newcrom R1 and Chiralcel OD-H have demonstrated comparable performance for specific applications requiring enhanced selectivity [4].

Mobile phase composition critically influences chromatographic performance and peak shape. The optimal binary gradient system consists of 0.025 percent aqueous acetic acid as Mobile Phase A and acetonitrile as Mobile Phase B [1]. This combination provides superior peak symmetry and baseline resolution compared to methanol-based systems. For mass spectrometry compatibility, formic acid at 0.1 percent concentration replaces acetic acid to enhance ionization efficiency [4] [5].

Detection wavelength optimization at 310 nanometers maximizes analytical sensitivity while minimizing interference from co-extractives [2] [6]. Alternative detection at 280 nanometers has been validated for specific applications, particularly for intermediate analysis [7]. Ultraviolet detection provides adequate sensitivity with limits of quantification typically achieving 1.0 microgram per kilogram in plant commodities [1].

Flow rate optimization between 0.8 and 1.2 milliliters per minute balances analysis time with chromatographic resolution. Standard protocols employ 1.0 milliliter per minute flow rate with injection volumes of 20 microliters [2] [3]. Column temperature control between 30 and 40 degrees Celsius enhances reproducibility and peak shape, with 40 degrees Celsius representing the optimal temperature for most applications [7].

The analytical sequence requires careful consideration of system equilibration and carryover prevention. Total run times typically range from 15 to 30 minutes depending on matrix complexity and the number of analytes [2] [6]. Retention times for Indoxacarb and its deuterated analog occur between 10 and 15 minutes under optimized conditions, providing adequate separation from matrix interferences [2].

Liquid Chromatography-Tandem Mass Spectrometry Optimization

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for Indoxacarb-d3 quantification due to its exceptional sensitivity and selectivity. Optimization of mass spectrometric parameters requires systematic evaluation of ionization conditions, fragmentation pathways, and acquisition parameters [8] [9].

Electrospray ionization in positive mode provides optimal sensitivity for Indoxacarb-d3 analysis. Source temperature optimization between 350 and 400 degrees Celsius balances analyte ionization with solvent desolvation [8] [10]. Capillary voltage settings between 3000 and 4000 volts maximize ion transmission while maintaining stable spray conditions. These parameters significantly influence matrix effect magnitude and must be carefully optimized for each matrix type [10].

The molecular ion of Indoxacarb-d3 at mass-to-charge ratio 531.0 serves as the precursor ion for tandem mass spectrometry experiments. The deuterated analog exhibits a mass shift of 3 atomic mass units compared to the native compound, facilitating unambiguous identification [11] [12]. Primary product ions include fragments at mass-to-charge ratios 249.0, 203.0, and 150.0, representing characteristic fragmentation patterns of the oxadiazine ring system [1] [8].

Collision energy optimization between 15 and 25 electron volts ensures efficient fragmentation while maintaining adequate product ion intensity. Multiple reaction monitoring acquisition employs the most sensitive transition for quantification while secondary transitions provide structural confirmation [8] [5]. Dwell times between 0.025 and 0.06 seconds optimize signal integration time with acquisition duty cycle requirements [8].

Chromatographic separation utilizes reversed-phase chromatography with gradient elution. Mobile phase composition of 5 millimolar ammonium formate in water and methanol provides enhanced sensitivity compared to formic acid systems [5]. The gradient profile from 50 percent to 95 percent organic phase over 1 to 2 minutes accommodates the hydrophobic nature of Indoxacarb while maintaining reasonable analysis times [8] [13].

Retention time reproducibility requires careful attention to column conditioning and mobile phase preparation. Under optimized conditions, Indoxacarb-d3 elutes between 3.26 and 3.62 minutes, providing adequate separation from matrix components while maintaining analytical throughput [1] [14]. Matrix-matched calibration curves compensate for matrix-specific ionization effects and ensure quantitative accuracy across diverse sample types [5] [13].

Internal Standard Selection for Isotope Dilution Analysis

Isotope dilution analysis employing deuterated internal standards represents the most accurate approach for Indoxacarb quantification. The selection of appropriate isotopically labeled standards requires evaluation of structural similarity, extraction behavior, and chromatographic properties [15] [16].

Indoxacarb-d3 exhibits optimal characteristics as an internal standard due to its identical chemical structure with three deuterium atoms substituted in the methoxy group [11] [12]. This isotopic labeling provides sufficient mass shift for mass spectrometric differentiation while maintaining equivalent physicochemical properties. The molecular formula C22H14D3ClF3N3O7 and molecular weight of 530.85 daltons distinguish it clearly from the native compound [11].

Chemical purity requirements exceed 95 percent with isotopic purity greater than 99 percent deuterium incorporation [11] [15]. Certificate of analysis documentation must confirm structural identity, isotopic composition, and chemical stability. Commercial availability from multiple suppliers including LGC Standards and AccuStandard ensures supply chain reliability [11] [17].

Chromatographic co-elution represents a critical requirement for effective matrix effect compensation. Under optimized liquid chromatography conditions, retention time differences between Indoxacarb and Indoxacarb-d3 must not exceed 0.05 minutes [15]. This close elution ensures that both compounds experience identical matrix effects during ionization, enabling accurate correction for suppression or enhancement phenomena [10].

Extraction recovery equivalence requires validation across multiple matrix types and concentration levels. Recovery ratios between analyte and internal standard should fall within 0.95 to 1.05 for acceptable performance [15]. Matrix effect compensation effectiveness is evaluated through matrix factor calculations, with ratios between 0.85 and 1.15 indicating adequate correction [10] [18].

Stability considerations encompass storage conditions, solution stability, and analytical stability. Indoxacarb-d3 demonstrates stability under standard analytical conditions with no degradation observed over 24-hour analysis periods [11]. Storage at 4 degrees Celsius in appropriate solvents maintains compound integrity for extended periods [11] [15].

Cost-effectiveness analysis indicates moderate expense per analysis ranging from 50 to 200 dollars depending on analytical scale and procurement volume [11]. Despite higher initial costs compared to structural analogs, the enhanced accuracy and regulatory compliance justify the investment for quantitative applications requiring high precision [15] [16].

Validation Parameters: Limit of Detection, Limit of Quantification, and Matrix Effects

Method validation for Indoxacarb-d3 analysis requires comprehensive evaluation of analytical performance parameters according to international guidelines. Critical validation parameters include limits of detection and quantification, accuracy, precision, and matrix effect characterization [19] [20].

Limit of detection determination employs signal-to-noise ratio calculations or standard deviation-based approaches. For liquid chromatography-tandem mass spectrometry methods, limits of detection typically range from 0.05 to 0.5 microgram per kilogram depending on matrix complexity and ionization efficiency [1] [21]. High-performance liquid chromatography with ultraviolet detection achieves detection limits of 0.3 microgram per kilogram in plant commodities [1].

Limit of quantification establishment requires statistical validation with acceptable accuracy and precision criteria. Regulatory guidelines specify recovery between 70 and 120 percent with relative standard deviation below 20 percent [22] [5]. Liquid chromatography-tandem mass spectrometry methods consistently achieve limits of quantification between 0.1 and 1.0 microgram per kilogram across diverse matrix types [23] [22].

Accuracy assessment involves fortification studies at multiple concentration levels spanning the analytical range. Recovery data from medicinal herb matrices demonstrate ranges from 79.7 to 117.6 percent for gas chromatography-electron capture detection, 74.1 to 105.9 percent for gas chromatography-tandem mass spectrometry, and 73.0 to 99.0 percent for liquid chromatography-tandem mass spectrometry [23] [22].

Precision evaluation encompasses repeatability, intermediate precision, and reproducibility measurements. Repeatability studies conducted under identical conditions typically yield relative standard deviations below 15 percent for high-performance liquid chromatography and below 20 percent for mass spectrometry methods [24] [25]. Intermediate precision accounts for variations in analysts, instruments, and reagent lots over extended time periods [26] [27].

Matrix effect characterization employs post-extraction spiking experiments to quantify ionization suppression or enhancement. Matrix factors between 0.8 and 1.2 indicate acceptable performance for liquid chromatography-tandem mass spectrometry applications [28] [10]. Severe matrix effects exceeding ±20 percent relative to neat standards require mitigation through dilution, alternative cleanup procedures, or matrix-matched calibration [10] [18].

Selectivity demonstrations require analysis of blank matrices from multiple sources to confirm absence of interfering compounds. Specificity testing evaluates potential interferences from metabolites, degradation products, and co-extractives [24] [26]. Stability studies assess analyte integrity under various storage and processing conditions relevant to sample handling protocols [20] [21].

Comparative Performance of Gas Chromatography-Micro Electron Capture Detection versus Liquid Chromatography-Tandem Mass Spectrometry Platforms

Comparative evaluation of analytical platforms reveals distinct advantages and limitations for Indoxacarb-d3 analysis. Gas chromatography-micro electron capture detection and liquid chromatography-tandem mass spectrometry represent complementary approaches with different performance characteristics [23] [9].

Sensitivity comparison demonstrates exceptional performance for gas chromatography-micro electron capture detection with detection capabilities reaching femtogram levels for halogenated compounds. Limits of detection range from 0.0001 to 0.03 microgram per kilogram in optimized methods [23]. Liquid chromatography-tandem mass spectrometry achieves picogram-level sensitivity with limits of detection typically between 0.1 and 0.5 microgram per kilogram [9] [29].

Selectivity evaluation favors liquid chromatography-tandem mass spectrometry due to tandem mass spectrometry confirmation capabilities. Multiple reaction monitoring provides unambiguous compound identification through characteristic fragmentation patterns [9] [29]. Gas chromatography-micro electron capture detection exhibits moderate selectivity limited to halogenated compounds but requires extensive method optimization for interference elimination [23] [30].

Matrix tolerance assessment reveals significant differences between platforms. Liquid chromatography-tandem mass spectrometry demonstrates high tolerance for complex matrices with appropriate sample preparation [9] [10]. Gas chromatography-micro electron capture detection requires extensive cleanup procedures to eliminate matrix interferences, limiting applicability to simple matrices [23] [30].

Sample throughput comparison indicates superior performance for liquid chromatography-tandem mass spectrometry with analysis times typically below 30 minutes including sample preparation [29] [13]. Gas chromatography-micro electron capture detection requires longer analysis times and more complex sample preparation procedures, reducing overall throughput [23].

Matrix effect susceptibility represents a critical differentiating factor. Gas chromatography-micro electron capture detection exhibits method-dependent matrix effects requiring careful optimization [23]. Liquid chromatography-tandem mass spectrometry shows predictable matrix effects that can be effectively managed through isotope dilution or matrix-matched calibration approaches [10] [18].

Method complexity evaluation favors liquid chromatography-tandem mass spectrometry for routine applications. Standardized protocols and commercial method packages reduce development time and operator skill requirements [29] [13]. Gas chromatography-micro electron capture detection demands extensive method optimization and higher operator expertise for successful implementation [23].

Regulatory acceptance analysis indicates broad acceptance for both approaches with specific preferences depending on application requirements. Liquid chromatography-tandem mass spectrometry enjoys widespread adoption for multi-residue analysis and regulatory compliance programs [29] [31]. Gas chromatography-micro electron capture detection maintains acceptance for specialized applications requiring ultra-trace detection capabilities [23].

Cost considerations encompass instrument acquisition, maintenance, and operational expenses. Gas chromatography-micro electron capture detection represents lower initial investment but higher maintenance requirements [30]. Liquid chromatography-tandem mass spectrometry involves higher instrument costs but lower operational complexity and maintenance demands [9] [29].

Dates

Last modified: 07-20-2023

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